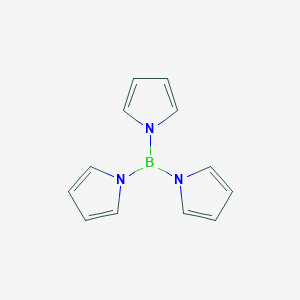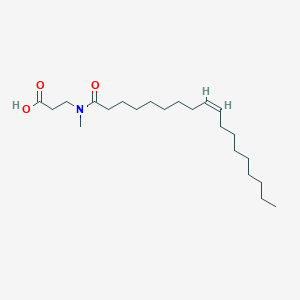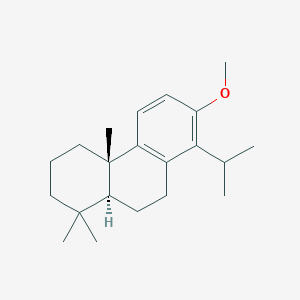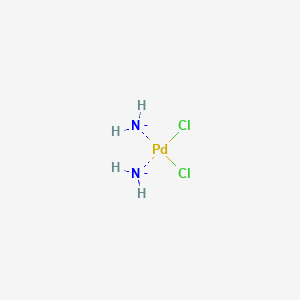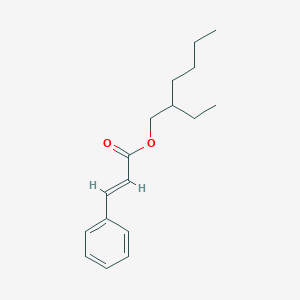
2-Ethylhexyl cinnamate
説明
2-Ethylhexyl cinnamate, also known as octinoxate, is a cinnamate ester . It is commonly used as a UV filter in personal care products such as sunscreens . It is known for its ability to absorb UV-B rays from the sun, making it a crucial ingredient in products designed to protect the skin from photodamage .
Synthesis Analysis
The synthesis of this compound can be achieved through an eco-friendly methodology using Rhizopus oryzae lipase . The reaction involves the esterification of p-methoxycinnamic acid with 2-ethyl hexanol. Optimal yield was found using a molar ratio of 1:2 of p-methoxycinnamic acid and 2-ethyl hexanol, cyclo-octane as the reaction solvent, a temperature of 45 °C, and 750 U of lipase .
Molecular Structure Analysis
The molecular formula of this compound is C17H24O2 . It has an average mass of 260.371 Da and a monoisotopic mass of 260.177643 Da . The structure of the molecule is characterized by a double-bond stereo .
Chemical Reactions Analysis
The UV-induced [2 + 2]-cycloaddition reaction mechanism is known for this UV absorber . The kinetics of the photoreaction follows a second-order rate law . The second-order rate constant decreases with higher overall EHMC concentration .
Physical And Chemical Properties Analysis
This compound has a boiling point of 360.3°C at 760mmHg . Its partition coefficient n-octanol/water is 2.25E-05mmHg at 25°C . It has been observed that the energy for the main electronic transition was around 3.95 eV and could be explained by electron delocalization on the aromatic ring and ester group, which is important to UV absorption .
科学的研究の応用
Synthesis Techniques : New processes for synthesizing 2-ethylhexyl cinnamate have been developed, such as through Knoevenagel condensation and transesterification, enhancing yield and efficiency (Zeng, 2007).
Use in Sunscreens and Cosmetics : It's frequently used as a UV filter in sunscreens and cosmetics. Studies have investigated its presence in human urine as a marker of exposure, linking its usage to higher urinary concentrations (Markogiannaki et al., 2014).
Carrier Systems for UV Filters : Solid lipid microspheres carrying this compound can provide controlled release, reduce skin penetration, and improve photostability (Yener et al., 2003).
Photoisomerization and Photostability : Studies have explored the photoisomerization of this compound in sunlight and its photostability, which are critical for its effectiveness as a UV filter (Miranda et al., 2014).
Environmental Impact and Bioaccumulation : Research on zebrafish demonstrated the bioaccumulation of this compound and its negative effects on growth, development, and biochemical responses in both parent and offspring generations (Zhou et al., 2019).
Tissue Clearing Applications : Ethyl cinnamate-based clearing methods, such as 2Eci, have been developed for microscopic imaging through large tissues, applicable in various species including human organoids (Masselink et al., 2018).
Cosmetic and Therapeutic Potentials : Cinnamic acid derivatives, including this compound, are being investigated for their potential in skin lightening, anti-aging, and other cosmetic applications (Gunia-Krzyżak et al., 2018).
作用機序
Safety and Hazards
When handling 2-ethylhexyl cinnamate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . It is also advised to remove all sources of ignition .
特性
IUPAC Name |
2-ethylhexyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGLXKNITVPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936893 | |
| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16397-78-7 | |
| Record name | 2-Ethylhexyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16397-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
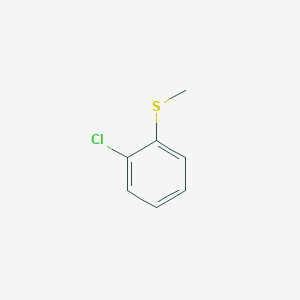



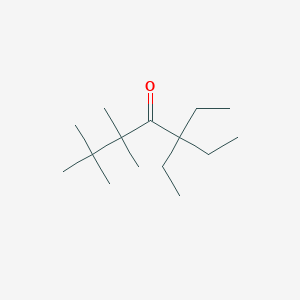
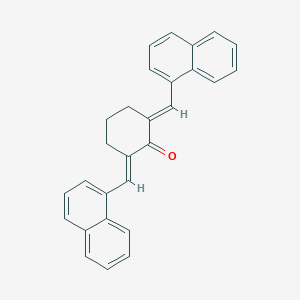
![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
